1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a phenothiazine core, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol typically involves multiple steps. One common method includes the reductive amination of phenothiazine derivatives with benzylpiperazine. The reaction is often carried out in the presence of reducing agents such as sodium cyanoborohydride in methanol . The resulting intermediate is then further reacted with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylpiperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenothiazine sulfoxides, while reduction can produce secondary amines.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant and antipsychotic activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the phenothiazine core can modulate ion channels and enzymes. These interactions lead to the compound’s diverse biological activities, including antimicrobial and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol stands out due to its unique combination of a benzylpiperazine moiety and a phenothiazine core. This combination imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-23-10-4-6-12-25(23)31-26-13-7-5-11-24(26)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBOAKHMJWTHSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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